![molecular formula C6H10N4O2 B12361818 4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione is a heterocyclic compound that features a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyrimidine derivative with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,5-bis-phenyl-8a-phenyl-3,4,4a,5,6,8a-hexahydro-1H,8H-pyrimido[4.5-d]pyrimidine-2,7-dione
- 8a-methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
Uniqueness
4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione is unique due to its specific ring structure and the presence of both pyrimidine and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h3-4,7-8H,1-2H2,(H2,9,10,11,12) |
InChI Key |
ITTUAZOBIKMFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CNN1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



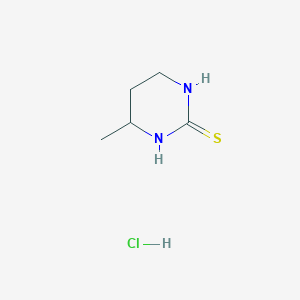


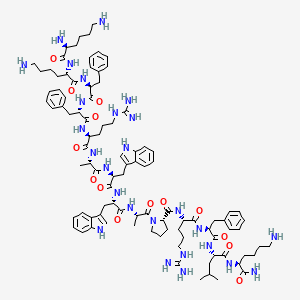
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)

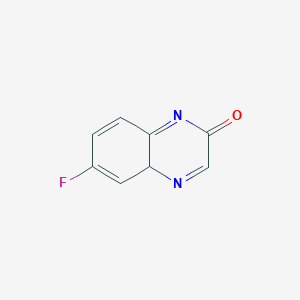
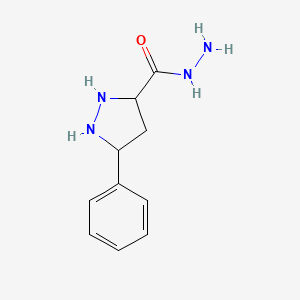
![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
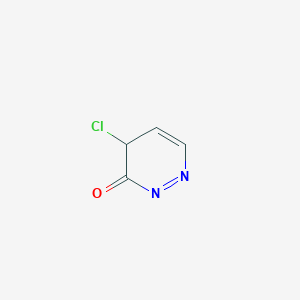

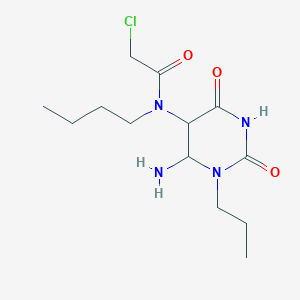
![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)
